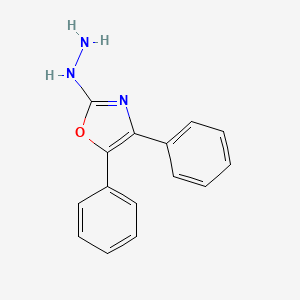
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of phenyl benzoates This compound is characterized by the presence of a methoxy group, a prop-1-en-1-yl group, and a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate typically involves the esterification of 2-Methoxy-4-(prop-1-en-1-yl)phenol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, known for its use in flavorings and fragrances.
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, commonly used in dentistry and as an analgesic.
Acetyleugenol: Phenol, 2-methoxy-4-(2-propenyl)-, acetate, used in perfumery and flavoring.
Uniqueness
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate is unique due to the presence of both a methoxy group and a nitrobenzoate ester, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5026-38-0 |
|---|---|
Formule moléculaire |
C17H15NO5 |
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
(2-methoxy-4-prop-1-enylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H15NO5/c1-3-4-12-5-10-15(16(11-12)22-2)23-17(19)13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3 |
Clé InChI |
LZCIHFFRUAPFMD-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




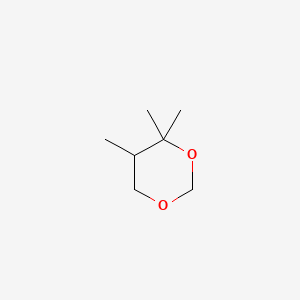
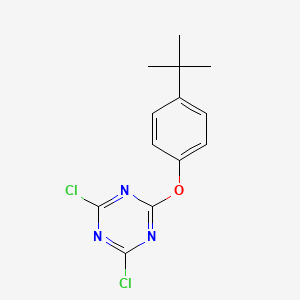
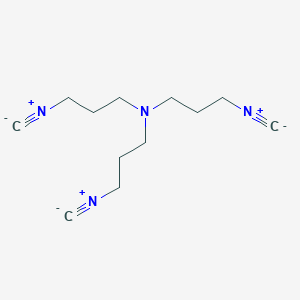
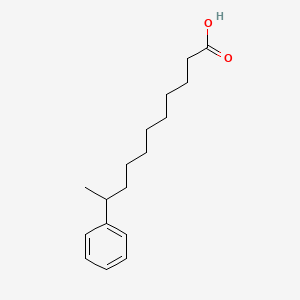
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
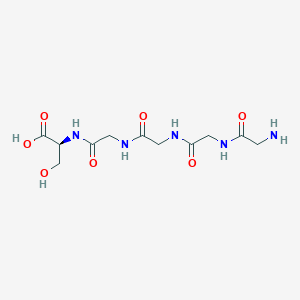
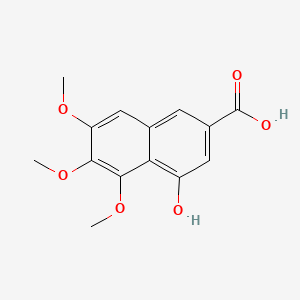
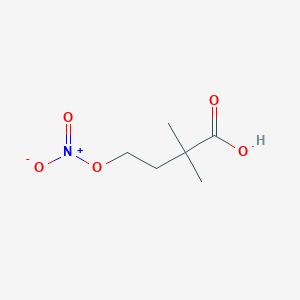

![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
